1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
Properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-10-6-7-11-19(16)29-17(2)18(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11H,5,8-9,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDHBONBMJJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperidine Ring: This is achieved through nucleophilic substitution reactions where the piperidine ring is introduced using reagents like piperidine or its derivatives.
Addition of the o-Tolyl Group: This step involves Friedel-Crafts alkylation or acylation reactions to attach the o-tolyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methyl and piperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Overview
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that positions it for various scientific research applications. This article explores its potential in chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound's stability and reactivity make it suitable for various chemical transformations.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation.
These properties are attributed to the compound's interaction with specific biological targets such as enzymes and receptors.
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases. Notable applications include:
- Anti-inflammatory Agents : It may provide a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with studies indicating lower ulcerogenic activity compared to standard treatments like Diclofenac.
- Antiviral Properties : There is ongoing research into its effectiveness against viral infections.
Industry
In industrial applications, the compound may be utilized in:
- Material Development : Its unique chemical structure can contribute to the creation of new materials with desirable properties.
- Catalysis : It may serve as a catalyst in specific chemical reactions due to its ability to stabilize transition states.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The mechanism involved disrupting bacterial cell wall synthesis.
- Cancer Research : In vitro tests revealed that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Trials : Comparative studies indicated that this compound had a lower incidence of gastrointestinal side effects compared to conventional NSAIDs while maintaining efficacy in reducing inflammation.
Mechanism of Action
The mechanism by which 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent is critical for modulating biological activity. Key analogs include:
*Calculated based on molecular formula C₂₂H₂₆ClN₇O₂ .
- Activity Insights :
- The 8-propyl analog () lacks aromaticity at position 8, which may reduce π-π stacking interactions with receptors compared to the target compound’s o-tolyl group .
- The 8-(3-chlorophenyl-piperazinyl) analog () demonstrates high affinity for serotonin (5-HT₁A/₇) and dopamine D₂ receptors, suggesting that bulky, electron-withdrawing groups enhance central nervous system (CNS) target engagement .
- 8-(2-methoxyphenyl) derivatives () show kinase inhibition, highlighting the role of methoxy groups in modulating enzyme selectivity .
Modifications in the Piperidine/Piperazine Side Chain
The 3-(2-(piperidin-1-yl)ethyl) side chain in the target compound is a common feature in analogs, but variations exist:
- Dichlorobenzyl-piperidine side chains () enhance phosphodiesterase (PDE) inhibition, likely due to hydrophobic interactions with enzyme pockets .
Therapeutic Potential Across Analogs
- Kinase Inhibition: Methoxyphenyl and cyanophenyl derivatives (–15) exhibit selective kinase inhibition, relevant in oncology .
- CNS Applications : Piperazinylalkyl analogs (–7, 11) show promise in treating depression via 5-HT and D₂ receptor modulation .
Biological Activity
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the imidazopurine class and has been studied for its biological activity, particularly as a kinase inhibitor and for its therapeutic implications in various diseases.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The key components include:
- Imidazo[2,1-f]purine core : This bicyclic structure is known for its role in various biological processes.
- Piperidine and ethyl side chain : These groups enhance solubility and bioavailability.
- Methyl and tolyl substitutions : These modifications can influence the interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₃H₃₁N₅O₂ |
| Molecular Weight | 413.54 g/mol |
The biological activity of this compound primarily arises from its ability to interact with specific kinases. Kinases are enzymes that play crucial roles in signaling pathways related to cell growth and proliferation. The compound acts as a kinase inhibitor , which means it can modulate the activity of these enzymes by binding to their active sites or allosteric sites.
Key Mechanisms:
- Binding Affinity : The compound exhibits high binding affinity to various kinase targets, which is critical for its inhibitory effects.
- Selectivity : Studies indicate that it may selectively inhibit certain kinases over others, potentially reducing side effects associated with less selective inhibitors.
Biological Activity Studies
Recent research has focused on the compound's efficacy against several types of cancer and other diseases. Here are some notable findings:
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from low nanomolar to micromolar concentrations depending on the cell line tested .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- Animal Models : In vivo studies utilizing mouse models of cancer have shown promising results regarding tumor reduction and improved survival rates when treated with this compound compared to control groups .
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Neurological Disorders : Preliminary studies suggest possible neuroprotective effects that warrant further exploration in conditions such as Alzheimer's disease.
- Inflammatory Diseases : The compound's anti-inflammatory properties have been noted in animal studies, indicating potential for treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Key steps include:
- Alkylation: Introducing the piperidinylethyl group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .
- Cyclization: Formation of the imidazo[2,1-f]purine core under reflux in polar aprotic solvents (e.g., dimethyl sulfoxide) with controlled temperature (80–100°C) to prevent side reactions .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization to achieve >95% purity .
- Optimization: Adjusting solvent polarity (e.g., acetonitrile vs. DMSO) and catalyst load (e.g., palladium for cross-coupling) improves yield. Reaction monitoring via TLC or HPLC is critical .
Q. How is structural characterization performed for this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methyl groups at C1/C6/C7, o-tolyl at C8). Key signals include aromatic protons (δ 7.2–7.5 ppm) and piperidine methylenes (δ 2.4–3.1 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 465.25; observed 465.24) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding receptor-binding geometry (if crystals are obtainable) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphodiesterases linked to the imidazo[2,1-f]purine scaffold. Use fluorescence-based ADP-Glo™ kits or radiolabeled substrates .
- Cellular Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. IC50 values are compared to reference inhibitors .
- Receptor Binding Studies: Radioligand displacement assays (e.g., adenosine A2A receptor) to quantify affinity (Ki values) .
Advanced Research Questions
Q. How do structural modifications at the C3 and C8 positions influence biological activity?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| C3 | Piperidinylethyl → Ethyl | Reduced kinase inhibition (ΔIC50 = 10-fold) due to loss of H-bonding | |
| C8 | o-Tolyl → p-Methoxyphenyl | Enhanced solubility but lower membrane permeability (logP reduced by 0.5) |
- Experimental Design: Synthesize analogs with systematic substituent variations and test in parallel assays. Use multivariate analysis to correlate physicochemical properties (e.g., logD, PSA) with activity .
Q. How can computational modeling resolve contradictions in reported biological data?
- Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., PKA kinase) using software like AutoDock Vina. Compare poses of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with Glu127/Lys72) .
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement .
- QSAR Models: Develop predictive models using descriptors like polar surface area (PSA) and molar refractivity to prioritize analogs for synthesis .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the C2 or C4 carbonyls to enhance aqueous solubility .
- Co-Solvent Systems: Use cyclodextrin inclusion complexes or lipid-based nanoemulsions (e.g., Labrafil®) to improve oral absorption .
- Metabolic Stability: Test in liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-oxidation). Block with fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
